
N-(2,4-dinitrophenyl)hexanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol . It is a derivative of hexanal, where the aldehyde group reacts with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .
科学研究应用
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.
Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
作用机制
The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .
相似化合物的比较
Similar Compounds
- Propanal 2,4-Dinitrophenylhydrazone
- Butanal 2,4-Dinitrophenylhydrazone
- Pentanal 2,4-Dinitrophenylhydrazone
Uniqueness
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is unique due to its specific structure and reactivity. The presence of the hexanal moiety provides distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazones makes it particularly useful in analytical applications .
属性
分子式 |
C12H16N4O5 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
N-(2,4-dinitrophenyl)hexanehydrazide |
InChI |
InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |
InChI 键 |
QZIIPXZLGQUQSX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



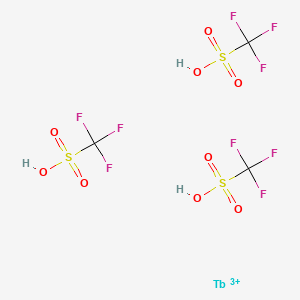

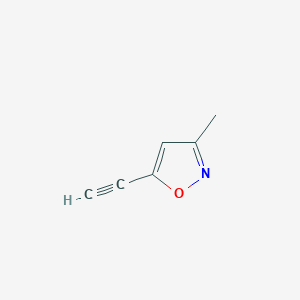
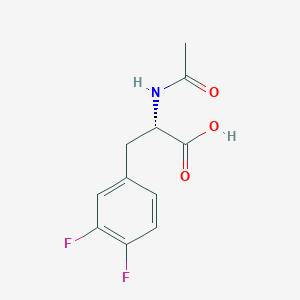
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
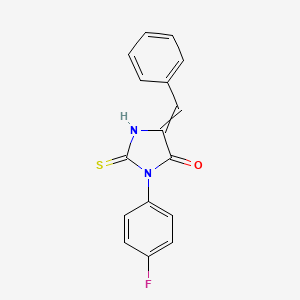
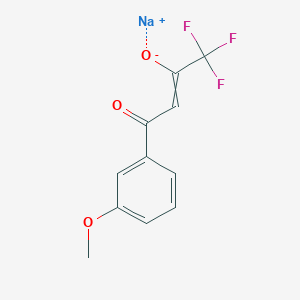

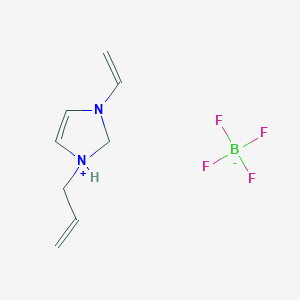
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
